molecular formula C13H21NO B14192335 3-(But-3-en-1-yl)-1-methyl-3-(prop-2-en-1-yl)piperidin-2-one CAS No. 922171-11-7

3-(But-3-en-1-yl)-1-methyl-3-(prop-2-en-1-yl)piperidin-2-one

Cat. No.: B14192335
CAS No.: 922171-11-7
M. Wt: 207.31 g/mol
InChI Key: IHRSEOXPESUORQ-UHFFFAOYSA-N
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Description

3-(But-3-en-1-yl)-1-methyl-3-(prop-2-en-1-yl)piperidin-2-one is an organic compound belonging to the piperidine family. This compound is characterized by the presence of a piperidin-2-one core with but-3-en-1-yl and prop-2-en-1-yl substituents at the 3-position and a methyl group at the 1-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-3-en-1-yl)-1-methyl-3-(prop-2-en-1-yl)piperidin-2-one typically involves multi-step organic reactions. One common method involves the alkylation of piperidin-2-one with but-3-en-1-yl and prop-2-en-1-yl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(But-3-en-1-yl)-1-methyl-3-(prop-2-en-1-yl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds in the but-3-en-1-yl and prop-2-en-1-yl groups to single bonds.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or at the alkyl substituents using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated alkyl groups.

    Substitution: Formation of new alkylated or sulfonated derivatives.

Scientific Research Applications

3-(But-3-en-1-yl)-1-methyl-3-(prop-2-en-1-yl)piperidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(But-3-en-1-yl)-1-methyl-3-(prop-2-en-1-yl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(But-3-en-1-yl)-1-methylpiperidin-2-one
  • 3-(Prop-2-en-1-yl)-1-methylpiperidin-2-one
  • 1-Methyl-3-(but-3-en-1-yl)piperidin-2-one

Uniqueness

3-(But-3-en-1-yl)-1-methyl-3-(prop-2-en-1-yl)piperidin-2-one is unique due to the presence of both but-3-en-1-yl and prop-2-en-1-yl groups at the 3-position of the piperidin-2-one core. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

922171-11-7

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

3-but-3-enyl-1-methyl-3-prop-2-enylpiperidin-2-one

InChI

InChI=1S/C13H21NO/c1-4-6-9-13(8-5-2)10-7-11-14(3)12(13)15/h4-5H,1-2,6-11H2,3H3

InChI Key

IHRSEOXPESUORQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1=O)(CCC=C)CC=C

Origin of Product

United States

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